1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one
Overview
Description
1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one is a complex organic compound characterized by its pyrrole ring structure and chloroethanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the reaction of ethyl acetoacetate with hydrazine to form a pyrrole derivative, followed by acylation and chlorination reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to improve yield and selectivity. The process requires precise temperature and pressure control to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles, such as hydroxide ions (OH-) or ammonia (NH3), can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one is similar to other pyrrole derivatives, such as 2-acetylpyrrole and 1-(1H-pyrrol-2-yl)ethanone its unique combination of acetyl, ethyl, and methyl groups, along with the chloroethanone functional group, sets it apart
Comparison with Similar Compounds
2-Acetylpyrrole
1-(1H-pyrrol-2-yl)ethanone
1-(1-methyl-1H-pyrrol-2-yl)ethanone
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Properties
IUPAC Name |
1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-4-8-10(7(3)14)6(2)13-11(8)9(15)5-12/h13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWJOFFJBWRUNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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